molecular formula C13H16N2OS B7546971 2-piperidin-1-yl-4H-1,4-benzothiazin-3-one

2-piperidin-1-yl-4H-1,4-benzothiazin-3-one

Cat. No.: B7546971
M. Wt: 248.35 g/mol
InChI Key: TYRSEKOROXBGKY-UHFFFAOYSA-N
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Description

2-piperidin-1-yl-4H-1,4-benzothiazin-3-one is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is characterized by a benzothiazine core structure, which is known for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-yl-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions to form the benzothiazine core. Subsequent substitution reactions introduce the piperidinyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-yl-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidin-1-yl-4H-1,4-benzothiazin-3-one is unique due to its specific combination of the benzothiazine core and the piperidinyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-piperidin-1-yl-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-12-13(15-8-4-1-5-9-15)17-11-7-3-2-6-10(11)14-12/h2-3,6-7,13H,1,4-5,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRSEKOROXBGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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